molecular formula C6F11NaO2 B1260489 Sodium perfluorohexanoate CAS No. 2923-26-4

Sodium perfluorohexanoate

Cat. No. B1260489
CAS RN: 2923-26-4
M. Wt: 336.03 g/mol
InChI Key: UIMRWXUIVFZGSD-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of sodium perfluorohexanoate and related compounds typically involves processes like telomerization, where precursor compounds such as 2-iodoheptafluoropropane are reacted with tetrafluoroethene, followed by further functionalization to introduce the carboxylate group. For instance, the synthesis of individual sodium salts of branched perfluorocarboxylic acids has been demonstrated through telomerization and subsequent reactions (Meissner et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound features a perfluorinated carbon chain attached to a carboxylate group, which confers its hydrophobic and oleophobic properties. This structure is similar across PFAS compounds, where the length of the perfluorinated chain and the nature of the head group can vary, affecting their physical and chemical behaviors.

Chemical Reactions and Properties

PFASs, including this compound, are known for their chemical inertness, a result of the strong carbon-fluorine bonds. This inertness contributes to their resistance to typical environmental degradation processes, leading to their persistence in the environment and organisms. Their reactions, if any, often require harsh conditions or specialized reagents to break the C-F bonds or remove the functional groups (Huang & Xie, 1990).

Scientific Research Applications

Wastewater Treatment and Environmental Impact

Sodium perfluorohexanoate, as part of the fluorochemical family, has significant environmental implications. Schultz et al. (2006) conducted a study at a municipal wastewater treatment plant, revealing that conventional wastewater treatments are not effective in removing compounds like perfluorohexanoate. This study emphasizes the persistence and potential environmental impact of such chemicals (Schultz et al., 2006).

Treatment of Industrial Process Waters

In the realm of industrial water treatment, a study by Soriano et al. (2017) explored an efficient strategy for removing and degrading perfluorohexanoic acid from industrial process waters. The study employed a combination of nanofiltration and electrochemical degradation, demonstrating a significant reduction in total organic carbon, thus highlighting an effective method for treating water contaminated with perfluorohexanoic acid and similar compounds (Soriano et al., 2017).

Molecular Interactions with Human Serum

An interesting aspect of perfluorohexanoic acid is its interaction with human serum. D’eon et al. (2010) utilized nuclear magnetic resonance spectroscopy to study the interactions of perfluorohexanoic acid with human sera and isolated human serum albumin. This research provides valuable insights into the bioaccumulation mechanisms of these compounds in the human body, which is crucial for understanding their potential health impacts (D’eon et al., 2010).

Environmental Release and Distribution

The release and distribution of perfluorohexanoate in the environment have been a subject of study due to its persistence and potential ecological impact. Ahrens et al. (2009) conducted a study to investigate the distribution of perfluoroalkyl compounds, including perfluorohexanoic acid, in the surface water of the Atlantic Ocean. This research highlights the widespread presence of these compounds in aquatic environments and their potential transport via ocean currents (Ahrens et al., 2009).

Soil and Water Contamination

Lindstrom et al. (2011) provided a detailed study on the contamination of surface and well water due to the application of PFC contaminated biosolids, including perfluorohexanoic acid. This study showed elevated concentrations of these compounds in the vicinity of treated fields, raising concerns about the environmental and health implications of such practices (Lindstrom et al., 2011).

Mechanism of Action

Target of Action

Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .

Mode of Action

This compound interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.

Result of Action

The action of this compound can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. As a member of the PFAAs family, this compound is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .

properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMRWXUIVFZGSD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052856
Record name Sodium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2923-26-4
Record name Sodium undecafluorohexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium perfluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3052856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium undecafluorohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name SODIUM UNDECAFLUOROHEXANOATE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?

A1: this compound (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.

Q2: Are there any toxicological studies available for this compound, and what do they reveal about its safety profile?

A3: Yes, toxicological evaluations of this compound have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of this compound []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.

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